molecular formula C9H14O2S B6275286 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers CAS No. 2758000-67-6

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers

Cat. No. B6275286
CAS RN: 2758000-67-6
M. Wt: 186.3
InChI Key:
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Description

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid (HCTA) is a mixture of diastereomers that has been widely studied for its potential applications in scientific research. HCTA is a chiral molecule and is composed of two enantiomers, 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid (HCTA-R) and 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid (HCTA-S). HCTA has been studied for its ability to act as a chiral auxiliary in asymmetric synthesis, and has been shown to have potential applications in a variety of scientific fields.

Mechanism of Action

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers is believed to act as a chiral auxiliary in asymmetric synthesis by forming a complex with the substrate. This complex is then attacked by a nucleophile, leading to the formation of an enantiomerically pure product.
Biochemical and Physiological Effects
2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some effects on the activity of enzymes involved in metabolism, such as cytochrome P450 enzymes. In addition, 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers has been shown to have some inhibitory effects on the activity of certain enzymes, such as acetylcholinesterase.

Advantages and Limitations for Lab Experiments

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be used to produce enantiomerically pure compounds. It is also relatively stable, and can be stored for long periods of time without significant degradation. However, 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers has some limitations for use in laboratory experiments. It is only effective for a limited range of substrates, and is not suitable for use with highly reactive substrates. In addition, the separation of the two enantiomers can be difficult and time consuming.

Future Directions

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers has potential applications in a variety of scientific fields, including drug discovery, asymmetric synthesis, and chiral recognition. Future research should focus on further exploring the potential of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers in these fields. In particular, further research should focus on developing new methods for the synthesis of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers and for the separation of its two enantiomers. In addition, further research should focus on exploring the biochemical and physiological effects of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers, as well as its potential applications in drug discovery. Finally, further research should focus on developing new methods for the use of 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers in asymmetric synthesis and chiral recognition.

Synthesis Methods

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers can be synthesized using a variety of methods. The most commonly used method is the reaction of cyclopentadiene with thiophene-3-acetic acid. This reaction produces a mixture of diastereomers, 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers-R and 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers-S. The two enantiomers can be separated by chromatographic methods, such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers has been used in a variety of scientific research applications, including asymmetric synthesis, chiral recognition, and drug discovery. In asymmetric synthesis, 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers has been used as a chiral auxiliary to produce enantiomerically pure compounds. 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers has also been used in chiral recognition studies, where it has been used to identify the enantiomeric composition of a given compound. 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers has also been used in drug discovery studies, where it has been used to identify potential new drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid, Mixture of diastereomers' involves the following steps:", "Starting Materials": [ "Cyclopentadiene", "Sulfur", "Bromine", "Sodium hydride", "Acetic acid", "Hexane", "Ethanol", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with sulfur and bromine in the presence of a catalyst to form hexahydro-2H-cyclopenta[b]thiophene.", "Step 2: The resulting product is then reacted with sodium hydride and acetic acid to form 2-{hexahydro-2H-cyclopenta[b]thiophen-3-yl}acetic acid.", "Step 3: A mixture of diastereomers is obtained by reacting the product from step 2 with a mixture of sodium borohydride and ethanol.", "Step 4: The diastereomers are separated using column chromatography.", "Step 5: The desired diastereomer is then reacted with hydrochloric acid to form the hydrochloride salt.", "Step 6: The hydrochloride salt is then treated with sodium hydroxide and extracted with diethyl ether to obtain the free base.", "Step 7: The free base is then dissolved in methanol and recrystallized to obtain the final product." ] }

CAS RN

2758000-67-6

Molecular Formula

C9H14O2S

Molecular Weight

186.3

Purity

92

Origin of Product

United States

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